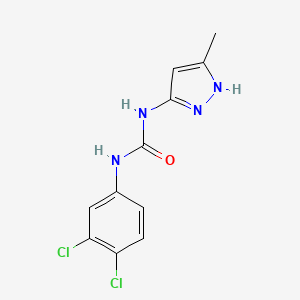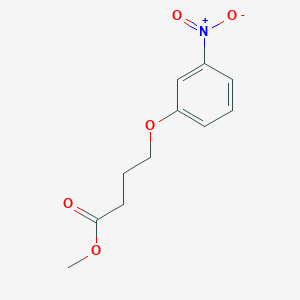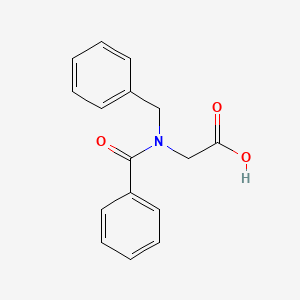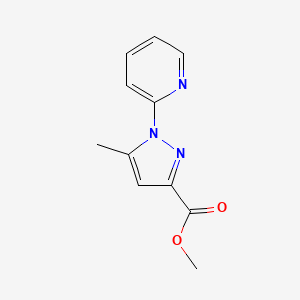
1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea (DCPMPU) is a synthetic compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 178-179 °C. DCPMPU has been studied for its biochemical and physiological effects, and its application in laboratory experiments. In
Scientific Research Applications
1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea has been used in a variety of scientific research applications, including as an inhibitor of the enzyme acetylcholinesterase (AChE), as an inhibitor of the enzyme histone deacetylase (HDAC), and as an inhibitor of the enzyme protein kinase C (PKC). 1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea has also been studied as an inhibitor of the enzyme cyclooxygenase (COX), and as an inhibitor of the enzyme lipoxygenase (LOX).
Mechanism of Action
1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea is believed to act as an inhibitor of AChE, HDAC, PKC, COX, and LOX by binding to the active sites of these enzymes and blocking their activity. This mechanism of action is similar to that of other synthetic compounds, such as S-methyl-thiocarbamoyl-3-methyl-1H-pyrazol-5-yl urea (SMTMPPU), which has also been studied as an inhibitor of AChE, HDAC, PKC, COX, and LOX.
Biochemical and Physiological Effects
1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of AChE, HDAC, PKC, COX, and LOX in vitro, and has been shown to reduce the levels of acetylcholine in the brain. In addition, 1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea has been shown to reduce inflammation and oxidative stress in animal models, and to have anti-cancer effects in vitro.
Advantages and Limitations for Lab Experiments
1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea has several advantages for use in laboratory experiments. It is relatively inexpensive, and is easy to synthesize in a multi-step process. In addition, it is stable and can be stored for long periods of time without degradation. However, 1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea has some limitations for use in laboratory experiments. It is not as potent as some other synthetic compounds, and it is not very soluble in aqueous solutions.
Future Directions
There are several potential future directions for research on 1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea. These include further studies on the biochemical and physiological effects of 1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea, as well as studies on its potential use as a therapeutic agent. In addition, further studies could be conducted on the mechanism of action of 1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea, and on its potential use in other scientific research applications. Finally, further research could be conducted on the synthesis of 1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea and its potential use as a building block for other compounds.
Synthesis Methods
1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea can be synthesized through a multi-step process. The first step involves the reaction of 3,4-dichlorophenyl isocyanate with 3-methyl-1H-pyrazol-5-amine in the presence of a base. This reaction yields 3,4-dichlorophenyl-3-methyl-1H-pyrazol-5-yl isocyanate, which can then be reacted with 2-aminoethanol in the presence of a base to form 1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(5-methyl-1H-pyrazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4O/c1-6-4-10(17-16-6)15-11(18)14-7-2-3-8(12)9(13)5-7/h2-5H,1H3,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZZVANKTJPXKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-amino-4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B6614296.png)

![[2-(benzyloxy)cyclopentyl]methanamine, Mixture of diastereomers](/img/structure/B6614301.png)
![2-{[(pyridin-2-yl)methyl]amino}propan-1-ol](/img/structure/B6614314.png)
![6-(4-fluorophenoxy)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B6614321.png)





![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-{[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy}-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B6614353.png)

